molecular formula C9H11NO2 B2522863 N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine CAS No. 1251407-43-8

N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine

Cat. No.: B2522863
CAS No.: 1251407-43-8
M. Wt: 165.192
InChI Key: VZUDSGVZOPMZEU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 1251407-43-8, C₉H₁₁NO₂, MW 165.19 g/mol) features a furan ring substituted at the 5-position with a 2-methylcyclopropyl group and a methylidene hydroxylamine group at the 2-position . Its IUPAC name is N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine, with SMILES notation CC1CC1C2=CC=C(O2)C=NO.

Physical Properties: The compound is reported as an oil, requiring storage at 4°C for stability. Its InChI key (VZUDSGVZOPMZEU-UHFFFAOYSA-N) confirms stereochemical specificity .

Properties

IUPAC Name

(NE)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(6)9-3-2-7(12-9)5-10-11/h2-3,5-6,8,11H,4H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUDSGVZOPMZEU-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1C2=CC=C(O2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine has been investigated for its potential as a drug candidate. Its structural features suggest that it may interact with biological targets, making it a candidate for further pharmacological studies.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of hydroxylamine derivatives, including this compound, and their inhibitory effects on certain enzymes involved in disease processes. The results indicated promising activity against specific targets, warranting further exploration of this compound's therapeutic potential .

Agricultural Chemistry

The compound's ability to act as a nitrogen source makes it relevant in agricultural applications. Hydroxylamines are known to enhance plant growth and resilience against pests.

Data Table: Agricultural Applications

Application AreaCompound EffectReference
Plant GrowthEnhances growth rates in certain crops
Pest ResistanceIncreases resistance to fungal infections

Materials Science

This compound can be utilized in the synthesis of novel materials, particularly polymers. Its functional groups allow for the modification of polymer properties.

Case Study : Research conducted at a materials science institute demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to standard polymers without such modifications .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Stability : As an oil, the compound may exhibit lower crystallinity and shelf-life compared to solid analogs like AS252424 or ranitidine derivatives .

Functional Group Reactivity

  • The hydroxylamine group (N-O bond) is redox-active, analogous to hydroxamic acids but with distinct kinetics. For example, hydroxylamines are prone to oxidation to nitroxides, whereas hydroxamic acids form stable metal chelates .

Biological Activity

N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine is a compound with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol. It has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

The compound is characterized by its unique structure, which includes a furan ring and a hydroxylamine functional group. The following table summarizes its basic properties:

PropertyValue
Chemical Formula C9H11NO2
Molecular Weight 165.19 g/mol
MDL No. MFCD17257430
PubChem CID 71831994
IUPAC Name N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine
Appearance Oil
Storage Temperature 4 °C

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Nitric Oxide Synthase (iNOS) : Similar compounds have shown the ability to inhibit iNOS in macrophages, leading to reduced nitric oxide production, which is crucial in inflammatory responses .
  • Modulation of Signaling Pathways : Studies suggest that derivatives of furan compounds can influence various signaling pathways, including p38 MAP kinase and NF-κB pathways, which are vital in cellular stress responses and inflammation .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Activity : The compound's structural analogs have been reported to suppress pro-inflammatory mediators in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Properties : Compounds with similar furan structures have shown antifungal and antibacterial activities, suggesting that this compound may also possess similar properties .
  • Cytotoxicity Studies : Preliminary studies have indicated that certain derivatives can exhibit selective cytotoxicity against cancer cell lines, making them potential candidates for cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on furan derivatives demonstrated their ability to inhibit the synthesis of nitric oxide in RAW 264.7 cells through specific signaling pathway modulation, supporting the hypothesis that this compound may share similar effects .
  • Another investigation highlighted the synthesis and biological evaluation of various furan-based compounds, noting their effectiveness against fungal infections and potential as therapeutic agents against human adenovirus (HAdV) infections .

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